

[11C]SL25.1188 PET Radioligand: A Technical Guide for Neuroimaging Research

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Compound of Interest

Compound Name: SL-25.1188

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An in-depth technical guide for researchers, scientists, and drug development professionals on the core characteristics and application of the [11C]SL25.1188 PET radioligand for imaging monoamine oxidase B (MAO-B).

Introduction

[11C]SL25.1188, chemically known as (S)-5-methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)-benzo[d]isoxazol-3-yl]-oxazolidin-2-[11C]one, is a reversible and selective radioligand for positron emission tomography (PET) imaging of monoamine oxidase type B (MAO-B) in the brain.^{[1][2][3][4]} MAO-B is an enzyme located on the outer mitochondrial membrane, primarily in astrocytes, and plays a crucial role in the metabolism of monoamine neurotransmitters.^{[2][5]} Elevated levels of MAO-B are associated with astrogliosis, a reactive process of astrocytes in response to neuronal injury, making it a valuable biomarker for various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and major depressive disorder.^{[5][6][7][8][9]} This guide provides a comprehensive overview of the technical aspects of [11C]SL25.1188, including its preclinical and clinical data, experimental protocols, and the signaling context of its target.

Quantitative Data Summary

The following tables summarize the key quantitative data for [11C]SL25.1188 from preclinical and clinical studies.

Table 1: Preclinical In Vivo Data in Nonhuman Primates (Baboons)^[1]

Parameter	Value
Pharmacokinetics	
Blood Distribution Phase	~5 min
Elimination Half-life (T1/2)	85 ± 14 min
In Vivo Stability (plasma)	Stable for at least 30 min
Brain Uptake (Distribution Volume, VT)	
Thalamus	10.9
Striatum	10.3
Hippocampus	8.9
Temporal Cortex	7.7
Parietal Cortex	7.4
Frontal Cortex	7.4
White Matter	7.4
Occipital Cortex	7.2
Pons	6.1
Displacement/Blocking Studies	
Pretreatment with Deprenyl (2 mg/kg, i.v.)	Up to 50% reduction in VT
Pretreatment with Lazabemide (0.5 mg/kg, i.v.)	Up to 50% reduction in VT
Displacement with SL25.1188 (1 mg/kg, i.v.)	85-100% reduction in specific uptake
Displacement with Deprenyl (2 mg/kg, i.v.)	85-100% reduction in specific uptake
Displacement with Lazabemide (0.5 mg/kg, i.v.)	55-70% reduction in specific binding

Table 2: Human PET Study Data[2][3][4]

Parameter	Value
Radiotracer Administration	
Injected Mass	0.6 to 2.3 µg
Injected Radioactivity	7.2 to 10.5 mCi
Pharmacokinetics	
Parent Compound in Plasma (at 90 min)	80%
Brain Uptake	
Peak Uptake Time	2 to 6 minutes
Caudate Peak SUV	5.5 at 6 minutes
Kinetic Modeling	
Best Fit Model	Two-tissue compartment model (2-TCM)
Coefficient of Variation for VT	<8% in all regions of interest
Between-Subject Variability of VT	~20%
Correlation of Regional VT with Postmortem MAO-B Levels (r2)	≥0.9
Specific Binding Contribution to VT	70% to 90%

Experimental Protocols

Radiosynthesis of [11C]SL25.1188

The radiosynthesis of [11C]SL25.1188 can be achieved via [11C]CO₂ fixation.^{[2][6][10]} An automated "in-loop" method has been developed for this purpose.^[6]

Precursor: (S)-1-methoxy-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-ylamino]propan-2-ol.^[2]

General Procedure:^{[2][6][10]}

- Cyclotron-produced [11C]CO₂ is bubbled into a solution containing the precursor.

- The fixation of $[^{11}\text{C}]\text{CO}_2$ is facilitated by a base.
- Intramolecular cyclization is then induced to form the oxazolidinone ring.
- The final product, $[^{11}\text{C}]\text{SL25.1188}$, is purified using high-performance liquid chromatography (HPLC).

A fully automated synthesis using an "in-loop $[^{11}\text{C}]\text{CO}_2$ -fixation" method has been reported to produce $[^{11}\text{C}]\text{SL25.1188}$ with a radiochemical yield of 55% (uncorrected), a radiochemical purity of >98%, and a specific activity of 47.5 GBq/ μmol within an overall synthesis time of 34 minutes.^[6]

In Vitro Autoradiography

This protocol is used to assess the binding of $[^{11}\text{C}]\text{SL25.1188}$ to MAO-B in postmortem brain tissue.^[6]

- Postmortem human brain sections (20 μm) are obtained.
- Sections are incubated with $[^{11}\text{C}]\text{SL25.1188}$ at room temperature for 30 minutes.
- To determine specific binding, adjacent sections are incubated with a high concentration of a known MAO-B inhibitor, such as L-deprenyl (10 μM), to block the specific binding sites.
- The sections are then washed to remove unbound radiotracer.
- The distribution and density of the radiotracer binding are visualized and quantified using a phosphor imager.

In Vivo PET Imaging Protocol (Human)

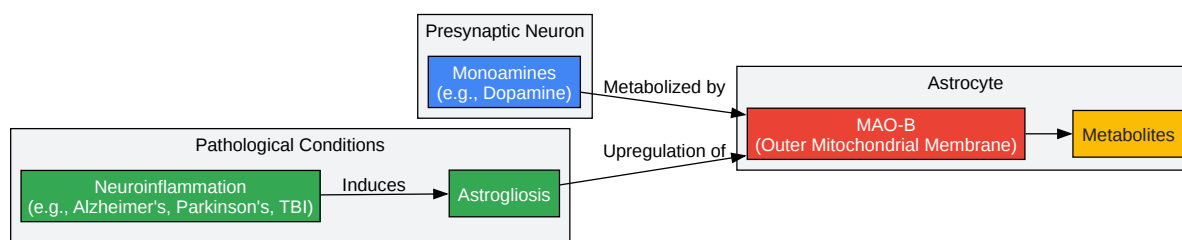
The following provides a general outline for a human PET imaging study with $[^{11}\text{C}]\text{SL25.1188}$.^{[2][4]}

- Subject Preparation: Subjects should be free of any medical or psychiatric conditions that could interfere with the study and should provide written informed consent.^[2] A custom-fitted thermoplastic mask is used to minimize head movement during the scan.^[2]

- Radiotracer Injection: An intravenous (i.v.) bolus injection of [11C]SL25.1188 (0.6 to 2.3 µg; 7.2 to 10.5 mCi) is administered.[2]
- PET Scan Acquisition: A dynamic PET scan is performed for 90 minutes using a high-resolution research tomograph (HRRT).[2]
- Arterial Blood Sampling: To enable accurate kinetic modeling, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[2][4]
- Data Analysis:
 - Time-activity curves are generated for various brain regions of interest.
 - A two-tissue compartment model (2-TCM) is typically used to analyze the data and estimate the total distribution volume (VT), which is an index of MAO-B density.[2][4] The Logan graphical method can also provide a good estimation of VT.[2][3]

Visualizations

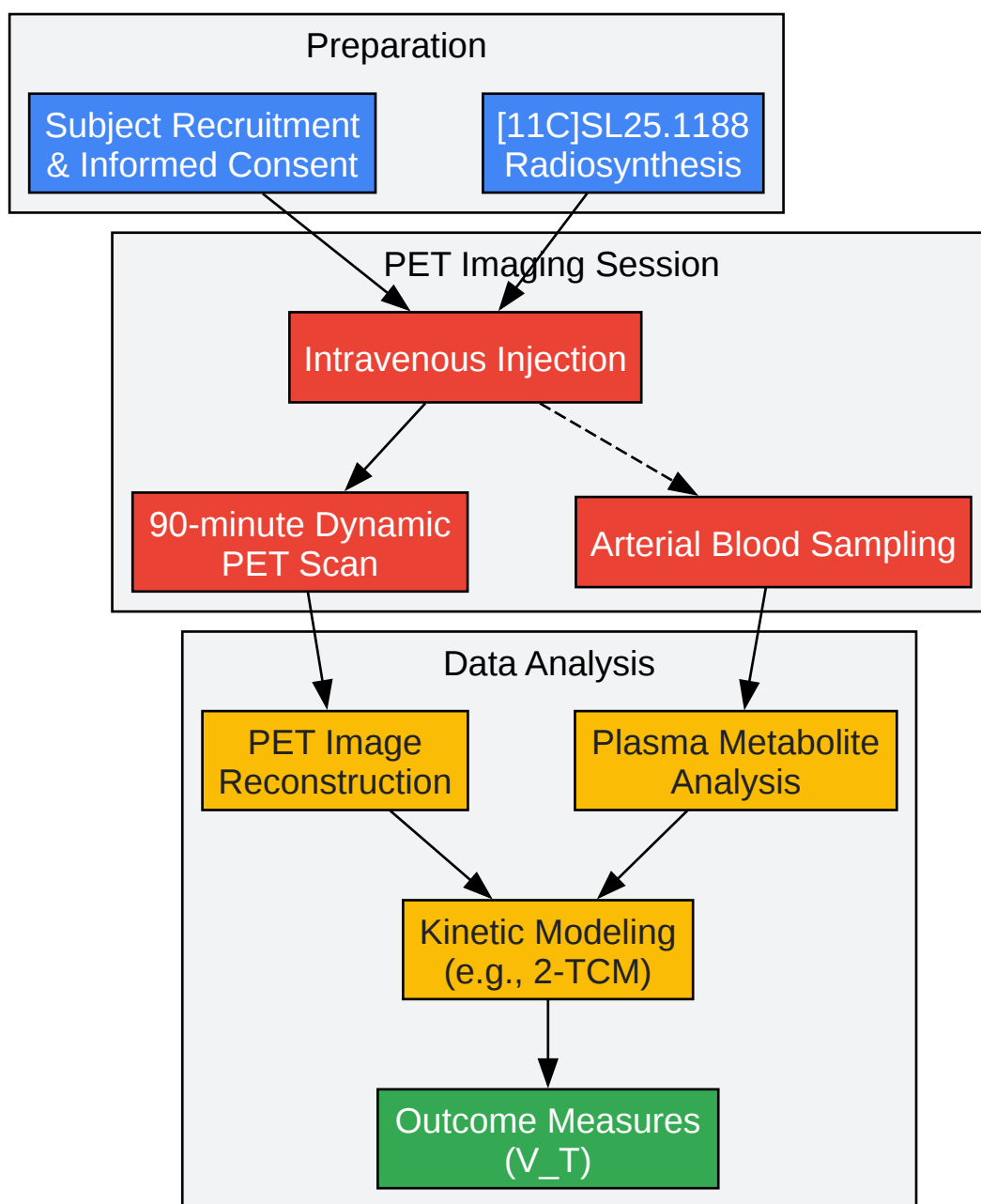
Signaling and Pathological Context of MAO-B



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Caption: Role of MAO-B in monoamine metabolism and its upregulation in astrogliosis.

Experimental Workflow for a [11C]SL25.1188 PET Study



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Caption: Workflow of a typical clinical PET study using [11C]SL25.1188.

Logical Relationship of [11C]SL25.1188 Binding and MAO-B Quantification



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Caption: Relationship between [11C]SL25.1188 binding and the quantification of MAO-B density.

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